1-Propyl-1,2,3,4-tetrahydroquinoxaline
CAS No.: 103639-83-4
VCID: VC0009967
Molecular Formula: C11H16N2
Molecular Weight: 176.26 g/mol
* For research use only. Not for human or veterinary use.
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Description | 1-Propyl-1,2,3,4-tetrahydroquinoxaline is a chemical compound with the molecular formula C11H15FN2 . It has a molecular weight of 194.25 g/mol . Synonyms for 1-Propyl-1,2,3,4-tetrahydroquinoxaline include 6-fluoro-4-propyl-2,3-dihydro-1H-quinoxaline and 7-fluoro-1-propyl-1,2,3,4-tetrahydroquinoxaline . It appears as a liquid . 1-Propyl-1,2,3,4-tetrahydroquinolin-7-amine, a related tetrahydroquinoline, has a molecular weight of 190.28 g/mol and a molecular formula of C12H18N2 . Tetrahydroquinoline itself is a clear, pale yellow to yellow liquid that easily oxidizes in air and may acquire a pale amber color if exposed to air and daylight . It is used as a reagent in synthesizing N-substituted benzoyl-1,2,3,4-tetrahydroquinolyl-1-carboxamides, which display fungicidal activity . Another similar chemical compound, 2-propyl-1,2,3,4-tetrahydroquinoline, has a molecular formula of C12H17N and a molecular weight of 175.27 . |
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CAS No. | 103639-83-4 |
Product Name | 1-Propyl-1,2,3,4-tetrahydroquinoxaline |
Molecular Formula | C11H16N2 |
Molecular Weight | 176.26 g/mol |
IUPAC Name | 4-propyl-2,3-dihydro-1H-quinoxaline |
Standard InChI | InChI=1S/C11H16N2/c1-2-8-13-9-7-12-10-5-3-4-6-11(10)13/h3-6,12H,2,7-9H2,1H3 |
Standard InChIKey | TXAWJRGNIKQFAZ-UHFFFAOYSA-N |
SMILES | CCCN1CCNC2=CC=CC=C21 |
Canonical SMILES | CCCN1CCNC2=CC=CC=C21 |
PubChem Compound | 23179762 |
Last Modified | Jul 17 2023 |
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